molecular formula C20H23NO B2995417 (E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-72-5

(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Cat. No. B2995417
CAS RN: 329778-72-5
M. Wt: 293.41
InChI Key: PWGOUBYFDBDPHN-OUKQBFOZSA-N
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Description

(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BMPP, and it belongs to the class of compounds known as chalcones. BMPP has been the subject of numerous studies, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively investigated. In

Scientific Research Applications

Anti-Inflammatory Properties

(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide: has been investigated for its potential anti-inflammatory effects. Researchers have explored its role in inhibiting prostaglandin-endoperoxide synthase, which is crucial in the inflammatory response. By understanding its molecular interactions and quantifying its hydrogen bonding and dispersion forces, scientists aim to develop novel anti-inflammatory drugs .

Materials Science

In materials science, researchers simulate and analyze the properties of compounds like (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide . Atomistic simulations help estimate lattice energy, understand short-range interactions, and predict crystal behavior. These insights contribute to the design of new materials with tailored properties .

Photophysics and Spectroscopy

The compound’s spectral and photophysical properties have been investigated. Techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and X-ray crystallography provide valuable data. Researchers explore its behavior in different environments, shedding light on its electronic transitions and excited states .

properties

IUPAC Name

(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16(2)14-18-10-8-17(9-11-18)12-13-20(22)21-15-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,21,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOUBYFDBDPHN-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

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